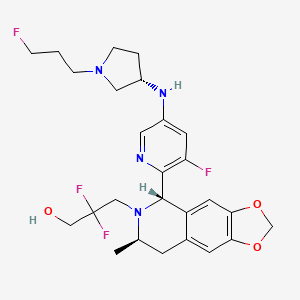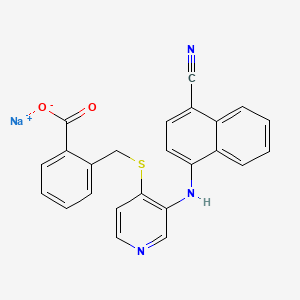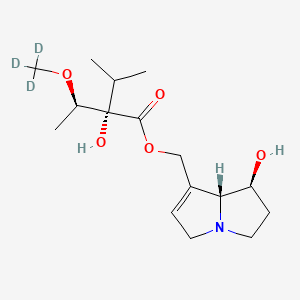
Heliotrine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heliotrine-d3 is a labelled analogue of heliotrine, a monoester pyrrolizidine alkaloid. It is commonly found in the seeds of Heliotropium indicum, a widely used herb in India. This compound is known for its mutagenic activity and ganglion blocking activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heliotrine-d3 involves the incorporation of deuterium atoms into the heliotrine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes purification steps such as chromatography to isolate the desired compound. The final product is then subjected to quality control measures to ensure its purity and isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Heliotrine-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of heliotrine N-oxide, while reduction can yield heliotridine.
Wissenschaftliche Forschungsanwendungen
Heliotrine-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of heliotrine in various samples.
Biology: Studied for its mutagenic activity and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its ganglion blocking activity.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
The mechanism of action of heliotrine-d3 involves its interaction with cellular targets, leading to various biological effects. The compound exerts its effects through the following pathways:
Mutagenic Activity: this compound can cause mutations in DNA, leading to changes in cellular function.
Ganglion Blocking Activity: The compound can block the transmission of nerve impulses in ganglia, leading to its potential use as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Heliotrine-d3 is unique compared to other similar compounds due to its isotopic labeling with deuterium. This labeling allows for more precise studies in various scientific fields. Similar compounds include:
Heliotrine: The non-deuterated analogue of this compound, known for its similar biological activities.
Lasiocarpine: Another pyrrolizidine alkaloid with similar mutagenic and toxic properties.
Echimidine: A related compound with similar chemical structure and biological activities
This compound’s unique isotopic labeling and its diverse applications in scientific research make it a valuable compound for further studies and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H27NO5 |
|---|---|
Molekulargewicht |
316.41 g/mol |
IUPAC-Name |
[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R)-2-hydroxy-2-propan-2-yl-3-(trideuteriomethoxy)butanoate |
InChI |
InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+/m1/s1/i4D3 |
InChI-Schlüssel |
LMFKRLGHEKVMNT-PZDFOCAUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])O[C@H](C)[C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O |
Kanonische SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



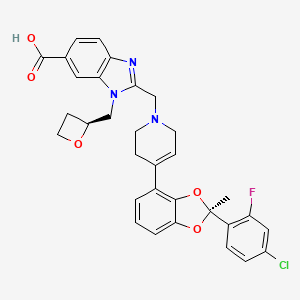

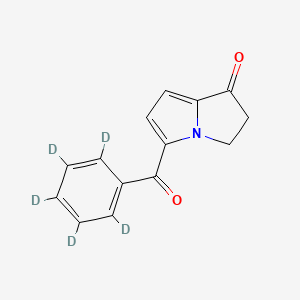
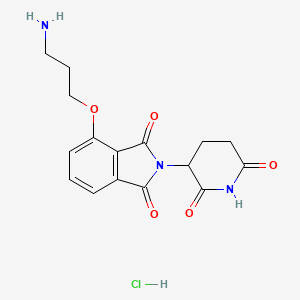
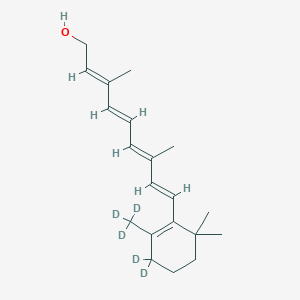
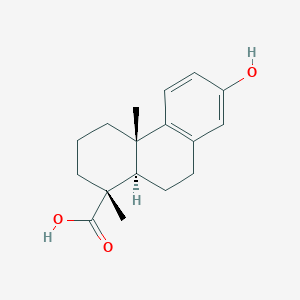
![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
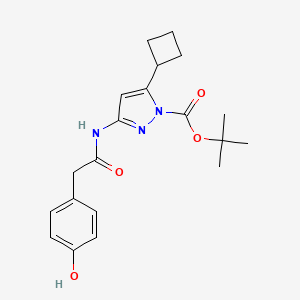
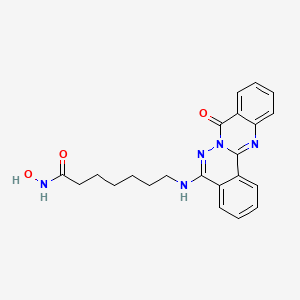
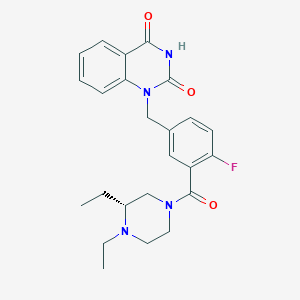
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
